molecular formula C7H13N3O2S B14893185 n-(1-Propyl-1h-imidazol-2-yl)methanesulfonamide

n-(1-Propyl-1h-imidazol-2-yl)methanesulfonamide

Cat. No.: B14893185
M. Wt: 203.26 g/mol
InChI Key: XNRLKZCRTUIABT-UHFFFAOYSA-N
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Description

N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-propyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of the imidazole and sulfonamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N-(1-propylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-5-10-6-4-8-7(10)9-13(2,11)12/h4,6H,3,5H2,1-2H3,(H,8,9)

InChI Key

XNRLKZCRTUIABT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1NS(=O)(=O)C

Origin of Product

United States

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